REACTION_CXSMILES
|
[ClH:1].[C:2]1([C:8]2[C:13]([NH:14]C(=O)C)=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl>O1CCCC1>[ClH:1].[C:2]1([C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
61.9 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C1=NC=CC=C1NC(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
concentrated to a low volume
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Type
|
ADDITION
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Details
|
Tetrahydrofuran was added (2000 mL)
|
Type
|
CUSTOM
|
Details
|
started precipitating
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C1=NC=CC=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 897.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |